N-Acetyl-S-(2,4-dimethylbenzene)-L-cysteine
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Overview
Description
N-Acetyl-S-(2,4-dimethylbenzene)-L-cysteine is a modified amino acid derivative. It is known for its unique structure, which includes an acetyl group, a dimethylphenyl group, and an L-cysteine backbone. This compound is often used in biochemical research and has various applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2,4-dimethylbenzene)-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the 2,4-dimethylphenyl group. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable catalyst to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the final product in a pure form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(2,4-dimethylbenzene)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The acetyl group or the dimethylphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts such as palladium on carbon or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions can result in a variety of modified compounds with different functional groups.
Scientific Research Applications
N-Acetyl-S-(2,4-dimethylbenzene)-L-cysteine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or a biomarker.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-Acetyl-S-(2,4-dimethylbenzene)-L-cysteine involves its interaction with specific molecular targets and pathways. The acetyl group and the dimethylphenyl group can influence the compound’s binding affinity and specificity for certain enzymes or receptors. The L-cysteine backbone plays a crucial role in its biological activity, as it can participate in redox reactions and form disulfide bonds.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine: A simpler derivative without the dimethylphenyl group.
S-(2,4-Dimethylphenyl)-L-cysteine: Lacks the acetyl group but contains the dimethylphenyl group.
N-Acetyl-S-phenyl-L-cysteine: Contains a phenyl group instead of the dimethylphenyl group.
Uniqueness
N-Acetyl-S-(2,4-dimethylbenzene)-L-cysteine is unique due to the presence of both the acetyl group and the 2,4-dimethylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(2R)-2-acetamido-3-(2,4-dimethylphenyl)sulfanylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-8-4-5-12(9(2)6-8)18-7-11(13(16)17)14-10(3)15/h4-6,11H,7H2,1-3H3,(H,14,15)(H,16,17)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCYMYXCWXLIDZ-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SCC(C(=O)O)NC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)SC[C@@H](C(=O)O)NC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676237 |
Source
|
Record name | N-Acetyl-S-(2,4-dimethylphenyl)-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
581076-69-9 |
Source
|
Record name | N-Acetyl-S-(2,4-dimethylphenyl)-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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